

Pharmacological profile of Alteconazole

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Compound of Interest

Compound Name: *Alteconazole*

Cat. No.: *B1665733*

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An In-depth Technical Guide on the Pharmacological Profile of **Alteconazole**

Disclaimer: Publicly available pharmacological data for **Alteconazole** (CAS: 93479-96-0) is extremely limited. This guide has been constructed based on its chemical classification as a triazole antifungal. The described profile, including mechanism of action, pharmacokinetics, and pharmacodynamics, is therefore inferred from the established properties of the triazole class of drugs and should be considered speculative until confirmed by direct experimental evidence.

Introduction

Alteconazole is a triazole-containing chemical entity identified by the Chemical Abstracts Service number 93479-96-0.[1] Structurally, it belongs to the azole class of antifungal agents, which have been a cornerstone in the management of fungal infections for decades. Azoles are categorized into two main groups: imidazoles and triazoles, with the latter generally exhibiting a broader spectrum of activity and an improved safety profile.[2] This document aims to provide a projected pharmacological profile of **Alteconazole** for researchers, scientists, and drug development professionals, based on the well-characterized properties of triazole antifungals.

Chemical and Physical Properties

A summary of the known chemical identifiers and properties for **Alteconazole** is presented below.

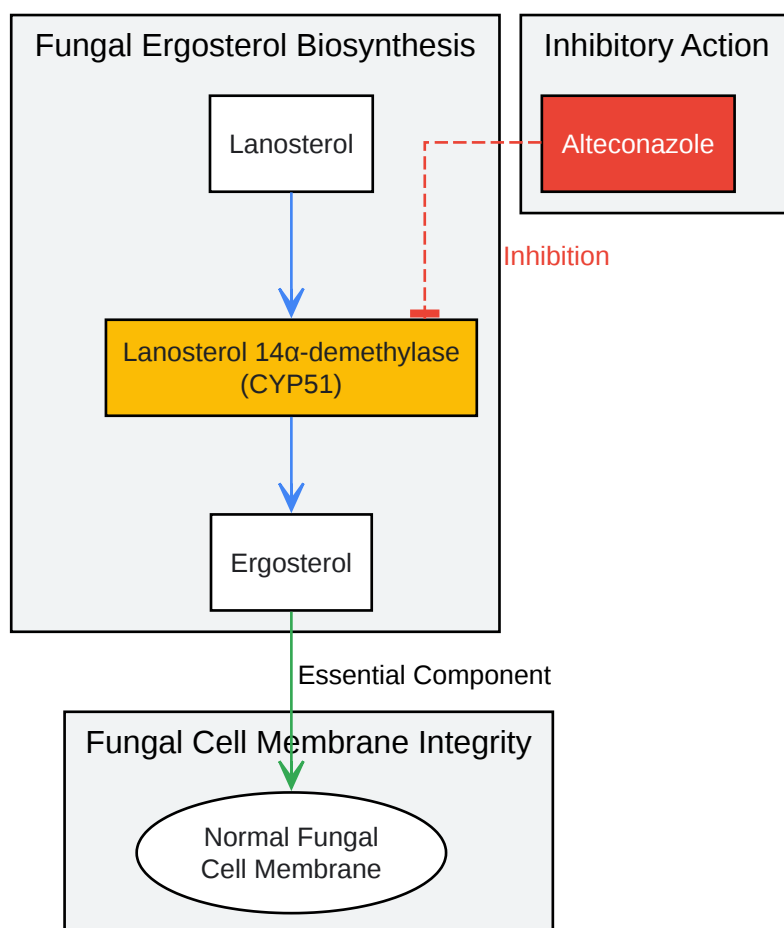
Property	Value	Source
IUPAC Name	1-[[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole	PubChem[1]
Molecular Formula	C ₁₇ H ₁₂ Cl ₃ N ₃ O	PubChem[1]
Molecular Weight	380.7 g/mol	PubChem[1]
CAS Number	93479-96-0	PubChem[1]

Pharmacodynamics (Anticipated)

Mechanism of Action

As a triazole, **Alteconazole** is expected to exert its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (also known as CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

By binding to the heme iron of CYP51, **Alteconazole** would block the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14 α -methylated sterol precursors. The resulting altered cell membrane exhibits increased permeability and disruption of enzyme activities, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[2]



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Caption: Projected mechanism of **Altecconazole** via inhibition of the ergosterol pathway.

In Vitro Activity

No specific in vitro activity data for **Altecconazole** has been published. The table below is representative of the data that would be collected to characterize its antifungal spectrum.

Fungal Species	Strain	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	ATCC 90028	Data not available	Data not available
Aspergillus fumigatus	ATCC 204305	Data not available	Data not available
Cryptococcus neoformans	H99	Data not available	Data not available
Trichophyton rubrum	Clinical Isolate	Data not available	Data not available

MIC₅₀/MIC₉₀:

Minimum Inhibitory
Concentration
required to inhibit the
growth of 50% and
90% of isolates,
respectively.

Pharmacokinetics (Anticipated)

The pharmacokinetic properties of **Alteconazole** have not been reported. The following table outlines key parameters that would be essential to determine during preclinical development.

Parameter	Description	Anticipated Value
Bioavailability (F%)	The fraction of an administered dose that reaches systemic circulation.	Data not available
T _{max} (h)	Time to reach maximum plasma concentration.	Data not available
C _{max} (ng/mL)	Maximum plasma concentration.	Data not available
AUC (ng·h/mL)	Area under the plasma concentration-time curve.	Data not available
t _{1/2} (h)	Elimination half-life.	Data not available
Protein Binding (%)	The degree to which the drug binds to proteins in the blood.	Data not available
Metabolism	Primary site and enzymes involved (e.g., hepatic, CYP3A4).	Data not available
Excretion	Primary route of elimination (e.g., renal, fecal).	Data not available

Experimental Protocols

The following are detailed methodologies for key experiments required to formally establish the pharmacological profile of **Alteconazole**.

In Vitro Antifungal Susceptibility Testing

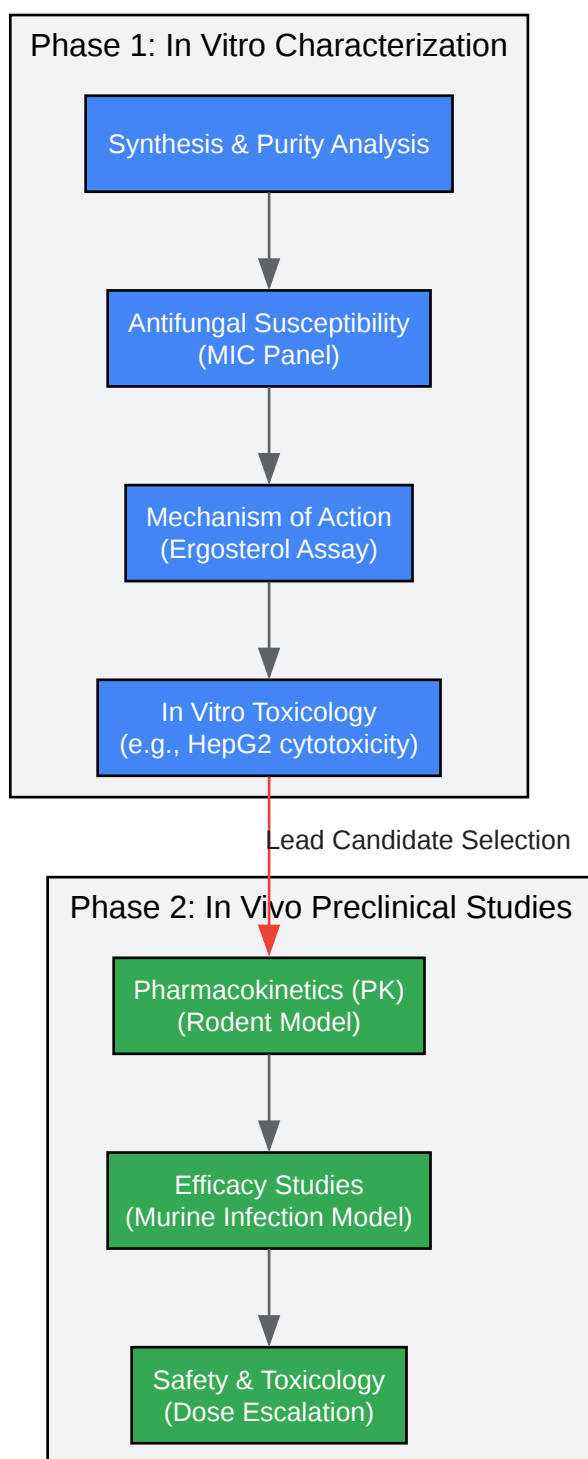
- Protocol: The minimum inhibitory concentration (MIC) would be determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.
- Methodology:
 - A panel of fungal isolates is cultured on appropriate agar plates.

- Stock solutions of **Alteconazole** are prepared in dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of **Alteconazole** are made in 96-well microtiter plates using RPMI-1640 medium.
- Fungal inocula are prepared and standardized spectrophotometrically to a final concentration of $0.5\text{--}2.5 \times 10^3$ cells/mL.
- The standardized inocula are added to the wells containing the drug dilutions.
- Plates are incubated at 35°C for 24–48 hours.
- The MIC is determined as the lowest concentration of **Alteconazole** that causes a significant inhibition (typically $\geq 50\%$) of growth compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

- Protocol: A neutropenic mouse model of systemic *Candida albicans* infection would be used to evaluate the in vivo efficacy of **Alteconazole**.
- Methodology:
 - Female BALB/c mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
 - Mice are infected via the lateral tail vein with a standardized inoculum of a pathogenic *C. albicans* strain.
 - Treatment is initiated 24 hours post-infection. **Alteconazole**, formulated in a suitable vehicle, is administered orally or intraperitoneally once daily for 7 days. A control group receives the vehicle alone, and a positive control group receives a standard antifungal like fluconazole.
 - Animal survival is monitored daily for a period of 21 days post-infection.

- In a parallel experiment, a subset of animals from each group is euthanized at a specific time point (e.g., day 4 post-infection), and target organs (kidneys, brain) are harvested to determine the fungal burden via colony-forming unit (CFU) counts.
- Statistical analysis (e.g., log-rank test for survival, Mann-Whitney U test for fungal burden) is performed to compare treatment groups.



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Caption: A logical workflow for the preclinical development of **Alteconazole**.

Conclusion

While **Alteconazole** is a structurally defined triazole, its pharmacological profile remains uncharacterized in scientific literature. Based on its chemical class, it is projected to be a potent inhibitor of fungal ergosterol biosynthesis. To ascertain its therapeutic potential, a rigorous preclinical development program is necessary to define its antifungal spectrum, pharmacokinetic properties, in vivo efficacy, and safety. The experimental frameworks provided herein offer a standard pathway for undertaking such an investigation.

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References

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- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
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